molecular formula C8H6Cl2N2 B6605777 (2S,4S)-8,10-dichloro-7,9-diazatricyclo[4.4.0.02,4]deca-1(6),7,9-triene CAS No. 2490314-52-6

(2S,4S)-8,10-dichloro-7,9-diazatricyclo[4.4.0.02,4]deca-1(6),7,9-triene

Cat. No.: B6605777
CAS No.: 2490314-52-6
M. Wt: 201.05 g/mol
InChI Key: DQYAZPCYKOXAHD-IMJSIDKUSA-N
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Description

(2S,4S)-8,10-dichloro-7,9-diazatricyclo[44002,4]deca-1(6),7,9-triene is a complex organic compound characterized by its unique tricyclic structure and the presence of chlorine and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-8,10-dichloro-7,9-diazatricyclo[4.4.0.02,4]deca-1(6),7,9-triene typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the tricyclic core and the introduction of chlorine and nitrogen atoms. Common reagents used in the synthesis include chlorinating agents and nitrogen sources under controlled conditions to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-8,10-dichloro-7,9-diazatricyclo[4.4.0.02,4]deca-1(6),7,9-triene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of chlorine atoms.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated ketones, while reduction can produce amines or hydrocarbons.

Scientific Research Applications

(2S,4S)-8,10-dichloro-7,9-diazatricyclo[4.4.0.02,4]deca-1(6),7,9-triene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,4S)-8,10-dichloro-7,9-diazatricyclo[4.4.0.02,4]deca-1(6),7,9-triene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of both chlorine and nitrogen atoms, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2S,4S)-8,10-dichloro-7,9-diazatricyclo[4.4.0.02,4]deca-1(6),7,9-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2/c9-7-6-4-1-3(4)2-5(6)11-8(10)12-7/h3-4H,1-2H2/t3-,4-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQYAZPCYKOXAHD-IMJSIDKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C3=C(C2)N=C(N=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]1C3=C(C2)N=C(N=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.05 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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